molecular formula C17H21N3O5 B2799847 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate CAS No. 1396882-13-5

1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate

Cat. No.: B2799847
CAS No.: 1396882-13-5
M. Wt: 347.371
InChI Key: BSGIFTWVNWBGFO-UHFFFAOYSA-N
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Description

1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate is a complex organic compound that features a benzimidazole moiety linked to a piperidine ring via a methylene bridge

Mechanism of Action

Target of Action

The compound, also known as 1-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]ethanone;oxalic acid, is a derivative of imidazole . Imidazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . .

Mode of Action

The mode of action of this compound is likely related to its imidazole core. Imidazole derivatives are known to interact with their targets in a variety of ways, including competitive inhibition, allosteric modulation, and direct activation . The exact mode of action of this compound depends on its specific targets and is a subject of ongoing research.

Biochemical Pathways

Imidazole derivatives can affect a variety of biochemical pathways. For example, some imidazole derivatives have been shown to inhibit the synthesis of certain proteins, disrupt cell membrane integrity, and interfere with DNA replication . The specific pathways affected by this compound will depend on its targets and mode of action.

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could influence their absorption and distribution. They also tend to have good thermal and chemical stability , which could affect their metabolism and excretion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate typically involves multiple steps. One common approach starts with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid or other suitable aldehydes. The piperidine ring is then introduced through a nucleophilic substitution reaction, where the benzimidazole derivative reacts with a piperidine derivative under basic conditions. The final step involves the formation of the oxalate salt by reacting the free base with oxalic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methylene bridge can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring yields N-oxides, while reduction of the compound results in amines .

Scientific Research Applications

1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate is unique due to its combination of a benzimidazole moiety with a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O.C2H2O4/c1-12(19)17-8-6-13(7-9-17)10-18-11-16-14-4-2-3-5-15(14)18;3-1(4)2(5)6/h2-5,11,13H,6-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGIFTWVNWBGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CN2C=NC3=CC=CC=C32.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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